

# 2-Aminobenzenecarbothioamide chemical properties and structure

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## Compound of Interest

Compound Name: 2-Aminobenzenecarbothioamide

Cat. No.: B1270963

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## An In-depth Technical Guide to 2-Aminobenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **2-Aminobenzenecarbothioamide**. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

## Core Chemical Properties and Structure

**2-Aminobenzenecarbothioamide**, also known as thioanthranilamide, is an organic compound featuring an amino group and a thiocarboxamide group attached to a benzene ring.<sup>[1]</sup> This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup>

- IUPAC Name: **2-aminobenzenecarbothioamide**
- Synonyms: 2-Aminothiobenzamide, Thioanthranilamide<sup>[1]</sup>
- CAS Number: 2454-39-9
- Molecular Formula:  $C_7H_8N_2S$ <sup>[1]</sup>

- SMILES: C1=CC=C(C(=C1)N)C(=S)N<sup>[1]</sup>
- InChI: InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)<sup>[1]</sup>
- InChIKey: HPZKAJRFABCGFF-UHFFFAOYSA-N<sup>[1]</sup>

The quantitative properties of **2-Aminobenzenecarbothioamide** are summarized in the table below for easy reference and comparison.

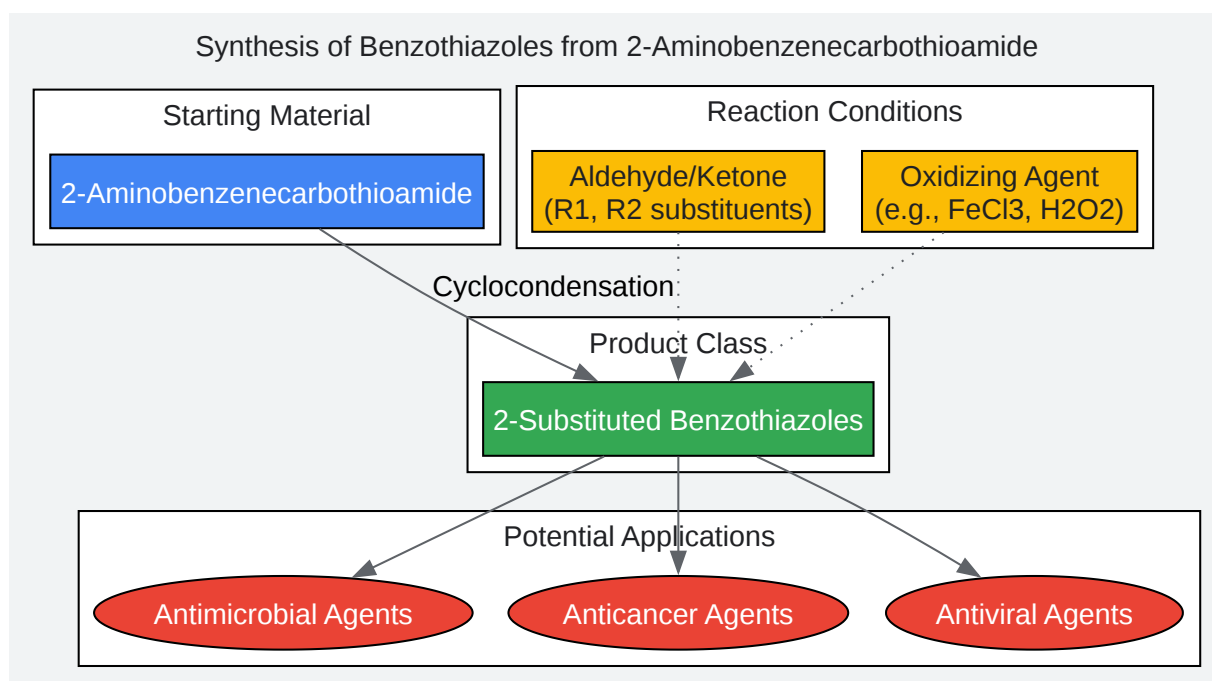
Property	Value	Source
Molecular Weight	152.22 g/mol	<sup>[1]</sup>
Appearance	Typically a solid at room temperature	<sup>[1]</sup>
Melting Point	Data not consistently available; related compound 2-aminobenzamide melts at 109-111.5 °C (with decomposition)	<sup>[2]</sup>
Boiling Point	Data not available; likely decomposes upon heating.	
Solubility	Expected to be soluble in polar organic solvents.	<sup>[1]</sup>
pKa (Strongest Basic)	2.82 (Predicted for 2-aminobenzamide)	<sup>[2]</sup>
LogP	0.64 (Predicted for 2-aminobenzamide)	<sup>[2]</sup>

## Role in Synthetic Chemistry

**2-Aminobenzenecarbothioamide** is a key building block for the synthesis of biologically active heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amine and a thioamide group, allows it to participate in a variety of cyclization and condensation reactions. <sup>[1]</sup> This reactivity is particularly exploited in the synthesis of benzothiazoles, quinazolines, and other related scaffolds that are of significant interest in drug discovery.<sup>[1]</sup> Derivatives of

carbothioamides have shown a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[3]

The following diagram illustrates the pivotal role of **2-Aminobenzenecarbothioamide** as a precursor to medicinally relevant benzothiazole derivatives.



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Caption: Synthetic pathway from **2-aminobenzenecarbothioamide** to benzothiazoles.

## Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of **2-Aminobenzenecarbothioamide**.

A common route for the synthesis of **2-aminobenzenecarbothioamide** involves the reduction of a nitro group and the simultaneous or subsequent thionation of a nitrile. A related, well-

documented procedure is the synthesis of 2-aminobenzamide from 2-nitrobenzonitrile, which can be adapted.[4]

Reaction: 2-Nitrobenzonitrile → **2-Aminobenzenecarbothioamide**

Reagents and Equipment:

- 2-Nitrobenzonitrile
- Sodium sulfide nonahydrate ( $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ ) or another suitable reducing agent.
- Sulfur powder
- Methanol or Ethanol
- Round-bottom flask with a reflux condenser
- Stirring plate with heating mantle
- Standard laboratory glassware for workup and filtration

Procedure:

- Preparation: In a round-bottom flask, dissolve 2-nitrobenzonitrile in methanol.
- Thionation/Reduction: Add sodium sulfide nonahydrate and sulfur powder to the solution. The reaction mixture is then heated to reflux with stirring.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- Isolation: The precipitated crude product is collected by vacuum filtration, washed with cold water, and dried.

**Solvent Selection:** The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of aromatic amines and amides include ethanol, methanol, or ethanol/water mixtures.

**Procedure:**

- Dissolve the crude **2-aminobenzenecarbothioamide** in a minimum amount of hot solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cooling in an ice bath can maximize the yield.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 6.5-8.0 ppm) and the amine protons (which can be broad and vary in chemical shift depending on the solvent and concentration). The protons of the primary thioamide group ( $-\text{C}(=\text{S})\text{NH}_2$ ) will also appear as a broad signal.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a downfield signal for the thiocarbonyl carbon ( $\text{C}=\text{S}$ ).

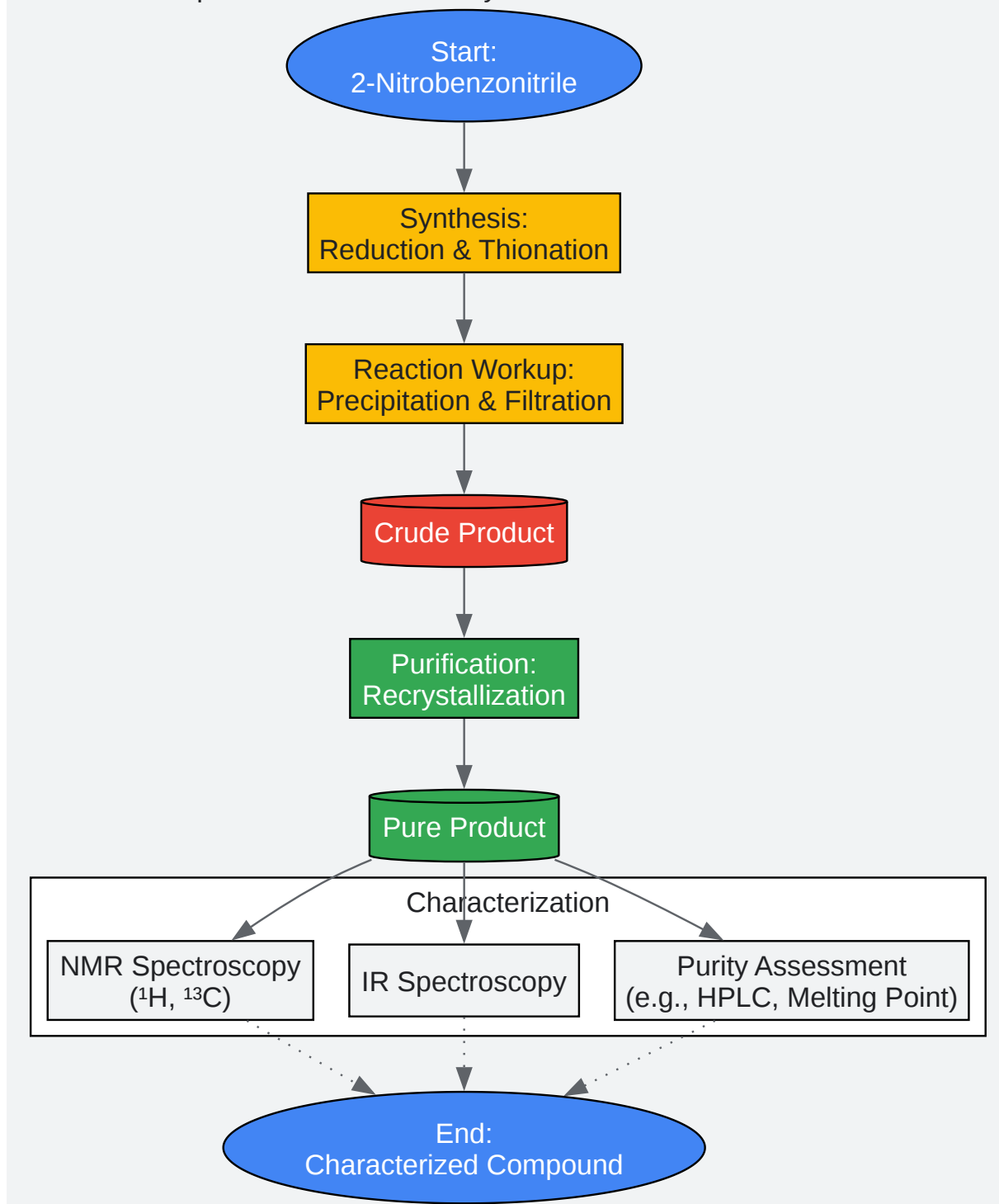
**Infrared (IR) Spectroscopy:** The IR spectrum provides valuable information about the functional groups present.<sup>[5]</sup>

- N-H Stretching: Primary amines and amides typically show two bands in the region of 3500-3300  $\text{cm}^{-1}$ .<sup>[5][6]</sup>
- C=S Stretching: The thiocarbonyl group has a characteristic absorption, although it can be weaker and more variable than the C=O stretch of an amide.

- Aromatic C-H Stretching: Peaks are expected just above  $3000\text{ cm}^{-1}$ .[\[6\]](#)
- Aromatic C=C Bending: Absorptions in the  $1600\text{-}1450\text{ cm}^{-1}$  region are characteristic of the benzene ring.[\[6\]](#)[\[7\]](#)

The following workflow diagram outlines the general process from synthesis to characterization.

## Experimental Workflow: Synthesis and Characterization

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Caption: General workflow for synthesis and characterization of **2-aminobenzenecarbothioamide**.

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